molecular formula C9H16O2 B2497301 (1R,2S)-2-Isopropylcyclopentanecarboxylic acid CAS No. 843612-34-0

(1R,2S)-2-Isopropylcyclopentanecarboxylic acid

Cat. No.: B2497301
CAS No.: 843612-34-0
M. Wt: 156.225
InChI Key: QIXQEMOUUOKOLL-JGVFFNPUSA-N
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Description

(1R,2S)-2-Isopropylcyclopentanecarboxylic acid is a chiral compound with significant importance in various fields of chemistry and industry. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and applications. The presence of both an isopropyl group and a carboxylic acid group on a cyclopentane ring makes it an interesting subject for synthetic and mechanistic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-Isopropylcyclopentanecarboxylic acid can be achieved through several methods. One common approach involves the asymmetric synthesis using chiral catalysts or auxiliaries to ensure the desired stereochemistry. For instance, the use of chiral ligands in catalytic hydrogenation or the employment of chiral auxiliaries in alkylation reactions can lead to the formation of the target compound with high enantiomeric purity .

Industrial Production Methods

On an industrial scale, the production of this compound often involves the resolution of racemic mixtures. This can be done through crystallization techniques or by using chiral chromatography. The choice of method depends on the required purity and the scale of production .

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-Isopropylcyclopentanecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents that stabilize the intermediates .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of esters, while reduction can produce alcohols .

Scientific Research Applications

(1R,2S)-2-Isopropylcyclopentanecarboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of fine chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism by which (1R,2S)-2-Isopropylcyclopentanecarboxylic acid exerts its effects is largely dependent on its interaction with molecular targets. The carboxylic acid group can form hydrogen bonds with active sites of enzymes or receptors, influencing their activity. The isopropyl group can also affect the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-2-Aminocyclopentanecarboxylic acid: Similar in structure but contains an amino group instead of an isopropyl group.

    (1R,2S)-2-Methylcyclopentanecarboxylic acid: Contains a methyl group instead of an isopropyl group.

    (1R,2S)-2-Ethylcyclopentanecarboxylic acid: Contains an ethyl group instead of an isopropyl group.

Uniqueness

The uniqueness of (1R,2S)-2-Isopropylcyclopentanecarboxylic acid lies in its specific stereochemistry and the presence of the isopropyl group, which can significantly influence its reactivity and interactions compared to its similar compounds .

Properties

IUPAC Name

(1R,2S)-2-propan-2-ylcyclopentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-6(2)7-4-3-5-8(7)9(10)11/h6-8H,3-5H2,1-2H3,(H,10,11)/t7-,8+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIXQEMOUUOKOLL-JGVFFNPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCCC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1CCC[C@H]1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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